molecular formula C7H15NOS B14410857 sec-Butylcarbamothioic acid, O-ethyl ester CAS No. 82360-12-1

sec-Butylcarbamothioic acid, O-ethyl ester

Cat. No.: B14410857
CAS No.: 82360-12-1
M. Wt: 161.27 g/mol
InChI Key: QSBZJIDDIHLGKY-UHFFFAOYSA-N
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Description

sec-Butylcarbamothioic acid, O-ethyl ester (synonyms: o-Ethyl sec-butylthiocarbamate; CAS: 82360-12-1) is a thiocarbamate ester with the molecular formula C₇H₁₅NOS . While the molecular weight is erroneously listed as "0" in some sources, calculations based on its formula yield an approximate molecular weight of 161.26 g/mol. Thiocarbamates are sulfur-containing analogs of carbamates, where the oxygen atom in the carbamate group is replaced by sulfur. This structural feature often imparts distinct reactivity and biological activity compared to oxygenated analogs.

Key structural attributes include:

  • A sec-butyl group attached to the carbamothioic acid moiety.
  • An ethyl ester functional group.

Properties

CAS No.

82360-12-1

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

O-ethyl N-butan-2-ylcarbamothioate

InChI

InChI=1S/C7H15NOS/c1-4-6(3)8-7(10)9-5-2/h6H,4-5H2,1-3H3,(H,8,10)

InChI Key

QSBZJIDDIHLGKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sec-Butylcarbamothioic acid, O-ethyl ester typically involves the reaction of sec-butylamine with carbon disulfide to form sec-butyl dithiocarbamate, which is then reacted with ethyl chloroformate to yield the final ester . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: sec-Butylcarbamothioic acid, O-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: sec-Butylamine and ethyl alcohol.

    Reduction: sec-Butyl alcohol.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include other carbamothioic acid esters and carbamates. Below is a comparative analysis:

Compound Molecular Formula Functional Groups Key Differences
sec-Butylcarbamothioic acid, O-ethyl ester C₇H₁₅NOS Thiocarbamate, sec-butyl, ethyl ester Sulfur atom in place of oxygen; sec-butyl substituent
O-Ethyl isobutylthiocarbamate C₇H₁₅NOS Thiocarbamate, isobutyl, ethyl ester Isobutyl group (branched at terminal carbon)
O-Methyl sec-butylcarbamate C₆H₁₃NO₂ Carbamate, sec-butyl, methyl ester Oxygen atom in carbamate; methyl ester group
sec-Butyl Acetate C₆H₁₂O₂ Acetate ester, sec-butyl Oxygenated ester; lacks nitrogen and sulfur

Key Observations :

  • The sec-butyl substituent introduces steric hindrance, which may influence solubility and reactivity compared to linear alkyl chains (e.g., n-butyl analogs).

Reactivity and Stability

  • Hydrolysis : Thiocarbamates hydrolyze more slowly than carbamates under acidic conditions due to sulfur’s weaker nucleophilicity.

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